molecular formula C25H23NO5 B12948839 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

Cat. No.: B12948839
M. Wt: 417.5 g/mol
InChI Key: INCZOUWTXMTVRI-KRWDZBQOSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using the Fmoc group.

    Formation of the benzyl derivative: The protected amino acid is then reacted with a benzyl halide to introduce the 4-hydroxybenzyl group.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in biological systems and interactions with proteins.

    Medicine: Investigated for its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The benzyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid makes it unique compared to its analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and applications in various fields.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H23NO5/c27-18-11-9-16(10-12-18)13-17(24(28)29)14-26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1

InChI Key

INCZOUWTXMTVRI-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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